methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiazole and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-methoxyphenyl): This compound shares the methoxyphenyl group and has similar reactivity in certain chemical reactions.
2-Propenoic acid, 3-(4-methoxyphenyl): Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
Methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its complex structure, which combines multiple functional groups in a single molecule
Biological Activity
Methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in pharmacology. This article explores its biological activity, including anti-inflammatory and neuroprotective properties, as well as its structure-activity relationship (SAR) based on diverse scientific studies.
Chemical Structure and Properties
The compound has a molecular formula of C25H20N2O6S and a molecular weight of 476.5 g/mol. Its structure consists of a thiazole ring fused with a chromeno-pyrrole moiety and a methoxyphenyl group. The presence of multiple functional groups contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H20N2O6S |
Molecular Weight | 476.5 g/mol |
Boiling Point | 632.1 ± 65.0 °C (Predicted) |
Density | 1.46 ± 0.1 g/cm³ (Predicted) |
pKa | 1.74 ± 0.10 (Predicted) |
Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs exhibit anti-inflammatory activity. For instance, derivatives containing pyrrole and thiazole rings have demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The mechanism often involves the modulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
Neuroprotective Effects
A study highlighted the neuroprotective potential of compounds structurally related to this compound. In vivo tests on mice subjected to acute cerebral ischemia showed that similar compounds significantly prolonged survival times and reduced mortality rates. These findings suggest that the compound may exert protective effects against neuronal damage through antioxidant mechanisms and inhibition of apoptosis pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its intricate structure:
- Pyrrole Ring : Known for its role in various biological activities including antibacterial and anti-inflammatory effects .
- Thiazole Moiety : Often associated with enhanced bioactivity due to its ability to interact with biological targets effectively.
- Methoxyphenyl Group : This substitution has been linked to improved lipophilicity and bioavailability.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Neuroprotection in Ischemia : A compound similar to this compound was evaluated for its neuroprotective effects in mice models of ischemia. Results showed significant reductions in cell death markers and inflammation .
- Antibacterial Activity : Compounds derived from the pyrrole family have been shown to exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of bacterial DNA gyrase.
Properties
Molecular Formula |
C24H18N2O6S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H18N2O6S/c1-12-21(23(29)31-3)33-24(25-12)26-18(13-8-10-14(30-2)11-9-13)17-19(27)15-6-4-5-7-16(15)32-20(17)22(26)28/h4-11,18H,1-3H3 |
InChI Key |
AYBMDHWJYNFAID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC)C(=O)OC |
Origin of Product |
United States |
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